molecular formula C22H22O7 B2707684 Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 384373-03-9

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2707684
CAS No.: 384373-03-9
M. Wt: 398.411
InChI Key: XEWBIQYUGNZRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a 2-ethoxy-2-oxoethoxy chain. The 3-position is esterified with an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-4-26-19(23)13-28-16-10-11-18-17(12-16)20(22(24)27-5-2)21(29-18)14-6-8-15(25-3)9-7-14/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWBIQYUGNZRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22O6\text{C}_{19}\text{H}_{22}\text{O}_6

This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the ethoxy and methoxy groups contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial for cell proliferation and survival, contributing to its anti-cancer properties.
  • Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Therapeutic Applications

This compound has been studied for several therapeutic applications:

  • Anti-Cancer Activity : Research indicates that this compound may possess anti-tumor effects by inducing apoptosis in cancer cells. A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in murine models of cancer.
  • Antibacterial Effects : Preliminary data suggest that it may have antibacterial properties against certain strains of bacteria, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antibacterial Activity

In vitro testing against Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other benzofuran derivatives:

Compound NameStructureBiological ActivityNotes
Compound AStructure AAnti-cancerSimilar mechanism via apoptosis
Compound BStructure BAntibacterialLower efficacy compared to target compound
Compound CStructure CNeuroprotectiveDifferent mechanism; focuses on oxidative stress

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Potential Biological Implications Reference
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 5-(2-ethoxy-2-oxoethoxy), 2-(4-methoxyphenyl) ~386.37 Reference compound Hypothesized moderate lipophilicity due to ethoxy and methoxy groups; potential antimicrobial activity inferred from benzofuran class N/A
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate 5-(hydrazino-4-methylbenzoyl), 2-phenyl ~504.51 Hydrazine and 4-methylbenzoyl groups Enhanced hydrogen-bonding capacity; possible antitumor or antimicrobial activity due to hydrazide moiety
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 6-bromo, 5-(4-fluorophenyl-oxoethoxy) ~493.27 Bromine and fluorine substituents Increased lipophilicity and potential halogen-mediated bioactivity (e.g., enzyme inhibition)
Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate 2-tert-butyl, 5-(4-methoxyphenyl-oxoethoxy) ~466.49 Bulky tert-butyl group Steric hindrance may reduce membrane permeability but improve metabolic stability
Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate 5-hydroxy, 2-(4-methoxyphenyl) ~312.32 Hydroxyl group instead of ethoxy-oxoethoxy Higher polarity and solubility; possible antioxidant or anti-inflammatory effects

Key Findings from Comparative Analysis

  • Substituent Bulkiness : The tert-butyl analogue (MW ~466.49) exhibits significantly higher steric hindrance compared to the target compound (MW ~386.37), which may influence binding to biological targets or pharmacokinetic properties .
  • Electron-Withdrawing vs. In contrast, the methoxy group in the target compound may improve solubility and π-π stacking interactions .
  • Functional Group Diversity : The hydrazine-containing analogue () introduces a polar, hydrogen-bonding hydrazide group, which is absent in the target compound. Such modifications are often associated with enhanced antimicrobial or anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including Claisen condensation to form the benzofuran core, Friedel-Crafts acylation to introduce substituents, and Suzuki coupling for aryl group attachment. Key intermediates are characterized via 1H/13C NMR to confirm regiochemistry, IR spectroscopy for functional group verification (e.g., ester C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to validate molecular weights. Purity is assessed using HPLC with UV detection .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., methoxyphenyl aromatic protons at δ 6.8–7.4 ppm).
  • X-ray crystallography : Single-crystal diffraction refined via SHELXL resolves absolute configuration and packing interactions .
  • IR and MS : Confirm ester (1720–1740 cm⁻¹) and ether (1250 cm⁻¹) functionalities, with HRMS ensuring molecular formula accuracy .

Q. Which functional groups in the compound are prone to chemical modification, and under what conditions?

  • Methodological Answer :

  • Ethoxy ester : Hydrolyzes under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions to carboxylic acids.
  • Methoxyphenyl group : Demethylation occurs with strong acids (e.g., HBr/AcOH) or Lewis acids (BF3·Et2O), yielding phenolic derivatives .

Q. What are the critical steps in optimizing reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki coupling improve cross-coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance acylation reactivity.
  • Temperature control : Low temperatures (−78°C) stabilize intermediates in lithiation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized assays : Reproduce studies using uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).
  • Purity validation : Use HPLC-MS to rule out impurities (>95% purity threshold).
  • Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted analogs) to identify SAR-driven discrepancies .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., kinase ATP pockets).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability under physiological conditions (e.g., 100 ns simulations).
  • In vitro validation : Follow with enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. How does the substitution pattern on the benzofuran core influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Nitro or halogens (e.g., Br at position 6) enhance electrophilicity, improving nucleophilic substitution reactivity.
  • Electron-donating groups (EDGs) : Methoxy groups increase aromatic ring electron density, altering π-π stacking in protein binding.
  • SAR studies : Systematic substitution (e.g., replacing ethoxy with tert-butoxy) and testing in cytotoxicity assays reveal critical positions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Co-crystallization : Add target proteins (e.g., serum albumin) to stabilize ligand conformations.
  • Refinement : SHELXL’s twin refinement handles twinning artifacts in low-symmetry space groups .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzymatic inhibition potency?

  • Methodological Answer :

  • Assay standardization : Control variables like enzyme concentration (e.g., 10 nM vs. 100 nM) and substrate Km.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outlier results.
  • Orthogonal assays : Validate IC50 values via SPR (surface plasmon resonance) for direct binding measurements .

Methodological Workflow Table

Research ObjectiveKey TechniquesReferences
Synthesis OptimizationClaisen condensation, Suzuki coupling, HPLC purity analysis
Structural ElucidationX-ray crystallography (SHELXL), 2D NMR (COSY, HSQC)
Biological Activity ProfilingMolecular docking, MTT assay, enzyme inhibition kinetics
Reactivity AnalysisHydrolysis kinetics (pH-dependent), DFT calculations (Gaussian)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.